Ethyl 4-(2-iodobenzamido)benzoate
Overview
Description
Ethyl 4-(2-iodobenzamido)benzoate is an organic compound that belongs to the class of benzoate esters It is characterized by the presence of an ethyl ester group and an amide linkage between a benzoic acid derivative and an iodinated benzamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-iodobenzamido)benzoate typically involves a multi-step process. One common method starts with the iodination of 2-aminobenzoic acid to produce 2-iodobenzoic acid. This is followed by the formation of an amide bond with 4-aminobenzoic acid, resulting in 4-(2-iodobenzamido)benzoic acid. Finally, esterification with ethanol yields this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(2-iodobenzamido)benzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The compound can be reduced to remove the iodine atom or to convert the ester group to an alcohol.
Oxidation Reactions: The aromatic rings can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents (e.g., DMF) at elevated temperatures.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products
Substitution: Formation of new amides, thioethers, or azides.
Reduction: Formation of ethyl 4-(2-aminobenzamido)benzoate or ethyl 4-(2-hydroxybenzamido)benzoate.
Oxidation: Formation of quinones or other oxidized aromatic compounds.
Scientific Research Applications
Ethyl 4-(2-iodobenzamido)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds with anti-inflammatory or anticancer properties.
Mechanism of Action
The mechanism of action of Ethyl 4-(2-iodobenzamido)benzoate is largely dependent on its chemical structure. The iodine atom can participate in halogen bonding, which can influence the compound’s interaction with biological targets. The amide and ester groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The aromatic rings can engage in π-π interactions with other aromatic systems, affecting molecular recognition processes .
Comparison with Similar Compounds
Similar Compounds
Benzocaine: An ester of p-aminobenzoic acid, used as a local anesthetic.
Procaine: Another ester of p-aminobenzoic acid, used as a local anesthetic.
Tetracaine: A more potent ester of p-aminobenzoic acid, used in ophthalmology and dentistry.
Uniqueness
Ethyl 4-(2-iodobenzamido)benzoate is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential biological activity. The combination of the iodinated benzamide and the benzoate ester makes it a versatile compound for various applications in synthesis and research .
Properties
IUPAC Name |
ethyl 4-[(2-iodobenzoyl)amino]benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14INO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTRCWQCDMRQGK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14INO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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